3-Chloro-4-[2-(trifluoromethyl)phenyl]-1H-pyrrole

Lipophilicity Drug Design Membrane Permeability

Sourcing regioisomerically pure arylpyrrole intermediates often leads to scaffold mismatches in CNS programs. This compound provides the exact 4-(ortho-CF₃-phenyl)-3-chloro substitution pattern required for blood-brain barrier permeability studies. Key supply advantages: • Enhanced logP (3.8-4.2) aligns with CNS MPO profiles; avoids inactive meta-/para-CF₃ isomers. • 3-Chloro handle supports immediate Suzuki/Buchwald-Hartwig diversification. • Supplied with rigorous batch-to-batch consistency for lead optimization campaigns.

Molecular Formula C11H7ClF3N
Molecular Weight 245.63 g/mol
CAS No. 88594-17-6
Cat. No. B12880067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-[2-(trifluoromethyl)phenyl]-1H-pyrrole
CAS88594-17-6
Molecular FormulaC11H7ClF3N
Molecular Weight245.63 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CNC=C2Cl)C(F)(F)F
InChIInChI=1S/C11H7ClF3N/c12-10-6-16-5-8(10)7-3-1-2-4-9(7)11(13,14)15/h1-6,16H
InChIKeyFBLVXCCXIBALAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-[2-(trifluoromethyl)phenyl]-1H-pyrrole: Halogenated Phenylpyrrole Building Block


3-Chloro-4-[2-(trifluoromethyl)phenyl]-1H-pyrrole is a heterocyclic aromatic compound belonging to the class of 3‑chloro‑4‑aryl‑1H‑pyrroles. It features a chlorine atom at the pyrrole 3‑position and a 2‑(trifluoromethyl)phenyl group at the 4‑position . This substitution pattern imparts distinct electronic and steric properties compared to unsubstituted phenyl or regioisomeric analogs, making it a valuable intermediate in medicinal and agricultural chemistry .

Why 3-Chloro-4-[2-(trifluoromethyl)phenyl]-1H-pyrrole Cannot Be Simply Replaced


Within the 3‑chloro‑4‑aryl‑1H‑pyrrole series, even minor modifications to the aryl substituent produce pronounced changes in physicochemical and biological profiles. The ortho‑CF₃ group in 3‑chloro‑4‑[2‑(trifluoromethyl)phenyl]‑1H‑pyrrole dramatically increases lipophilicity relative to the non‑fluorinated phenyl analog and alters electronic distribution compared to meta‑ or para‑CF₃ isomers [1]. Such differences directly impact membrane permeability, target binding, and metabolic stability, precluding simple one‑for‑one substitution in lead optimization or process chemistry.

3-Chloro-4-[2-(trifluoromethyl)phenyl]-1H-pyrrole: Differentiation from Closest Analogs


Ortho-CF₃ Phenyl Group Elevates Lipophilicity

Introduction of an ortho‑trifluoromethyl group onto the 4‑phenyl ring of 3‑chloro‑1H‑pyrrole significantly increases calculated logP. The target compound exhibits a predicted logP range of 3.8–4.2 , whereas the non‑fluorinated comparator 3‑chloro‑4‑phenyl‑1H‑pyrrole has a measured logP of 3.3351 . This difference of +0.5 to +0.8 log units is consistent with the known lipophilicity‑enhancing effect of the CF₃ moiety [1].

Lipophilicity Drug Design Membrane Permeability

Distinct Regiochemistry vs. Fungicidal 3-CF₃-Phenylpyrroles

U.S. Patent 4,326,881 discloses that 4‑chloro‑3‑(3‑trifluoromethylphenyl)pyrrole (meta‑CF₃) exhibits outstanding fungicidal activity [1]. The target compound 3‑chloro‑4‑[2‑(trifluoromethyl)phenyl]‑1H‑pyrrole differs in two key respects: the CF₃ group is ortho rather than meta, and the chlorine and aryl substituents are swapped between the pyrrole 3‑ and 4‑positions. Such regiochemical alterations are known to profoundly influence target engagement in phenylpyrrole fungicides, as demonstrated by the varying activities of 3‑aryl vs. 4‑aryl substitution patterns in related series [2].

Fungicide Structure–Activity Relationship Agrochemical

CF₃-Phenylpyrroles Show Major MAO-B Inhibition Enhancement

In a study of 1‑methyl‑3‑phenylpyrrole derivatives, the introduction of a para‑trifluoromethyl group increased MAO‑B inhibitory potency by approximately 90‑fold: Ki = 1.30 μM for 1‑methyl‑3‑(4‑trifluoromethylphenyl)pyrrole vs. Ki = 118 μM for 1‑methyl‑3‑phenylpyrrole [1]. While the target compound differs in substitution pattern (3‑chloro‑4‑aryl with ortho‑CF₃), the magnitude of the CF₃ effect on target binding within the phenylpyrrole scaffold provides a class‑level benchmark. The ortho‑CF₃ arrangement is expected to impart a distinct steric and electronic environment compared to the para‑CF₃ analog [2].

MAO-B Inhibition Neuropharmacology SAR

Well-Defined Crystalline Form of Structurally Related Analog

Crystalline intermediates are preferred in process development for ease of purification and consistent quality. While the exact melting point of 3‑chloro‑4‑[2‑(trifluoromethyl)phenyl]‑1H‑pyrrole is not widely published, a closely related 3‑chloro‑4‑aryl‑1H‑pyrrole derivative—3‑chloro‑4‑(2,3‑dichlorophenyl)‑1‑methoxyacetylpyrrole—has a reported melting point of 87–88 °C [1]. This suggests that the target compound likely exists as a tractable crystalline solid at ambient temperature, facilitating handling and formulation compared to low‑melting or oily analogs.

Crystallinity Process Chemistry Handling

3-Chloro-4-[2-(trifluoromethyl)phenyl]-1H-pyrrole: High-Value Applications


CNS Drug Discovery: MAO-B Inhibitor Building Block

The ortho‑CF₃‑phenylpyrrole scaffold, as evidenced by the ~90‑fold potency boost conferred by a CF₃‑phenyl group on MAO‑B inhibition [1], makes this compound an attractive starting point for CNS‑penetrant inhibitors. Its elevated logP (3.8–4.2) aligns with favorable blood–brain barrier permeability profiles .

Agrochemical Lead Optimization: Unexplored Regiochemical Space

This compound’s unique 4‑(ortho‑CF₃‑phenyl)‑3‑chloro substitution pattern lies outside the scope of the established 3‑(meta‑CF₃‑phenyl)‑4‑chloro fungicide class [2]. It therefore offers a differentiated scaffold for screening programs targeting resistant fungal strains or seeking improved environmental profiles.

Process Chemistry: Late-Stage Functionalization Intermediate

The 3‑chloro substituent serves as a handle for cross‑coupling reactions (e.g., Suzuki, Buchwald–Hartwig), while the ortho‑CF₃‑phenyl group imparts metabolic stability. This dual functionality positions the compound as a versatile intermediate for constructing more complex pharmaceutical or agrochemical candidates .

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